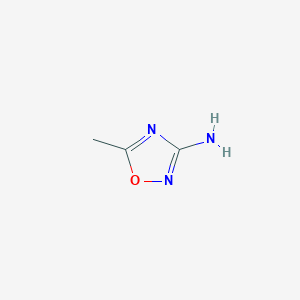
3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one
Vue d'ensemble
Description
3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one (hereafter referred to as DHQ) is a heterocyclic compound that is used in a variety of scientific research applications. DHQ has been studied extensively in the fields of medicinal chemistry, organic synthesis, and biochemistry. It is a useful building block for the synthesis of a range of compounds, and its unique structure has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Antihypertensive Potential
- 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one has been explored for its potential as an antihypertensive agent. Research suggests that structural modifications of 4-piperidylbenzimidazolinones by replacing the benzimidazolinone group with other heterocycles, including 3,4-dihydroquinazoline, can yield new piperidines with potential antihypertensive effects (Obase et al., 1983). Another study synthesized piperidine derivatives with a 3,4-dihydroquinazoline ring system, which showed significant hypotension in a spontaneously hypertensive rat model (Takai et al., 1986).
Neuroreceptor Activity
- The compound has been found to exhibit dual dopamine D2 and serotonin 5-HT1A receptor activity. This was observed in synthesized arylpiperidinyl-2(1H)-3,4-dihydroquinolinones, indicating potential applications in the treatment of neurological disorders (Ullah et al., 2015). Additionally, a series of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones related to adoprazine, a potential atypical antipsychotic, showed potent D2 receptor antagonist and 5-HT1A receptor agonist properties (Ullah, 2014).
Application in Synthesis and Drug Development
- Research has demonstrated the utility of 3,4-dihydroquinazolin-2(1H)-one derivatives in the synthesis of other pharmacologically active compounds. For example, a study focused on the synthesis of novel quinolinone derivatives through a catalyst-free multicomponent reaction using 4-hydroxyquinolin-2(1H)-one, piperidine, and various benzaldehydes (Du et al., 2020). Furthermore, the synthesis of new 4(3H)-quinazolinone derivatives under solvent-free conditions using PEG-400 was reported, demonstrating the compound's versatility in drug synthesis (Acharyulu et al., 2008).
Potential in Tuberculosis Treatment
- The 2,4-diaminoquinazoline class, structurally related to 3,4-dih
Crystal Structure Analysis
- Studies have analyzed the crystal structures of compounds containing 3,4-dihydroquinazolin-2(1H)-one. These investigations provide insights into the molecular interactions and stability of such compounds, which is vital for drug design and development (Ullah et al., 2017).
Propriétés
IUPAC Name |
3-piperidin-4-yl-1,4-dihydroquinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-13-15-12-4-2-1-3-10(12)9-16(13)11-5-7-14-8-6-11/h1-4,11,14H,5-9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTFHYBYFDYWSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453067 | |
| Record name | 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one | |
CAS RN |
79098-75-2 | |
| Record name | 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Ethanamine, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1366907.png)
![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1366908.png)

